Felypressin Felypressin A synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Its antidiuretic effects are less than those of vasopressin. It is a non-catecholamine vasoconstrictor used in local anaesthetic injections for dental use, and is an ingredient of preparations that have been used for treatment of pain and inflammation of the mouth.
A synthetic analog of LYPRESSIN with a PHENYLALANINE substitution at residue 2. Felypressin is a vasoconstrictor with reduced antidiuretic activity.
Brand Name: Vulcanchem
CAS No.: 56-59-7
VCID: VC0194604
InChI: InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)
SMILES: C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Molecular Formula: C46H65N13O11S2
Molecular Weight: 1040.2 g/mol

Felypressin

CAS No.: 56-59-7

Cat. No.: VC0194604

Molecular Formula: C46H65N13O11S2

Molecular Weight: 1040.2 g/mol

* For research use only. Not for human or veterinary use.

Felypressin - 56-59-7

CAS No. 56-59-7
Molecular Formula C46H65N13O11S2
Molecular Weight 1040.2 g/mol
IUPAC Name N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)
Standard InChI Key SFKQVVDKFKYTNA-UHFFFAOYSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@H](CCCCN)C(=O)NCC(=O)N
SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Melting Point 222

Chemical Structure and Properties

Felypressin, also known by synonyms such as PLV-2, Octapressin, and 2-(L-Phenylalanine)-8-L-lysinevasopressin, is a synthetic analog of vasopressin with specific structural modifications that enhance its vasoconstrictor properties while reducing its antidiuretic effects .

Molecular Composition

Felypressin is a cyclic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues . Its chemical structure can be represented as:

H-Cys(1)-Phe-Phe-Gln-Asn-Cys(1)-Pro-Lys-Gly-NH2

where (1) indicates the disulfide bridge between the two cysteine residues.

Physicochemical Properties

Table 1: Physicochemical Properties of Felypressin

PropertyValue
Molecular FormulaC₄₆H₆₅N₁₃O₁₁S₂
Molecular Weight1040.2 g/mol
IUPAC NameL-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-glutaminyl-L-asparagyl-L-cysteinyl-L-prolyl-L-lysyl-glycinamide (1->6)-disulfide
Hydrogen Bond Donors12
Hydrogen Bond Acceptors15
Topological Polar Surface Area456 Ų
XLogP3-3.5

These properties contribute to felypressin's pharmacokinetic and pharmacodynamic profile, particularly its ability to interact with vasopressin receptors .

Pharmacological Profile

Pharmacodynamics

Felypressin's primary pharmacodynamic effect is vasoconstriction, with significantly less antidiuretic action compared to natural vasopressin . Research has shown that felypressin causes contraction of smooth muscle in the vascular bed, with varying potency depending on the vascular territory . Vessels in the skin and skeletal muscles appear more sensitive to felypressin's vasoconstrictor effects than renal vessels .

A notable feature of felypressin's pharmacodynamic profile is its ability to induce a significant relationship between bradycardia and mean arterial pressure variation, which appears to depend on area postrema and central V1 receptors . This effect may be beneficial in buffering rapid variations in arterial pressure during clinical procedures.

Metabolic Considerations

Clinical Applications

Use in Dental Procedures

The primary clinical application of felypressin is as a vasoconstrictor in local anesthetic solutions for dental procedures . It is frequently combined with prilocaine, where it serves several important functions:

  • Increasing the duration of anesthetic effect

  • Reducing the risk of toxicity by slowing anesthetic absorption

  • Providing local hemostasis during procedures

  • Allowing larger doses of anesthetic to be used safely

A typical formulation used in dentistry is 3% prilocaine with 0.03 IU/mL felypressin, which has been shown effective for various dental procedures, including buccal infiltration techniques for anesthesia .

Advantages Over Epinephrine

Felypressin offers several advantages over epinephrine as a vasoconstrictor in dental anesthetics:

  • It causes fewer cardiovascular side effects, particularly important for patients with cardiovascular conditions

  • It produces fewer metabolic disturbances

  • It has a higher median lethal dose (LD50), suggesting a better safety margin

  • It produces a pressor effect only at high doses, whereas epinephrine induces a more pronounced pressor effect at equivalent clinical dosages

These advantages make felypressin particularly valuable for patients who may be sensitive to the cardiovascular effects of epinephrine.

Cardiovascular Effects

Effects on Blood Pressure

Research has demonstrated that felypressin has distinct effects on blood pressure, with notable differences between systolic and diastolic pressure responses .

A study by Bronzo et al. found that in hypertensive patients with medication-controlled blood pressure, prilocaine associated with felypressin caused a significant increase in diastolic blood pressure compared to prilocaine alone, while systolic blood pressure increased similarly with both treatments during dental procedures .

Table 2: Blood Pressure Changes During Dental Procedures with Felypressin

StageSystolic BP ChangeDiastolic BP Change
Rest (baseline)--
Local Anesthetic AdministrationIncrease*Significant increase*†
Subgingival ScalingIncrease*Significant increase*†
Anesthetic PeakIncrease*Significant increase*†

*Significantly different from rest (p<0.05)
†Significantly different from prilocaine alone (p<0.05)
Adapted from Bronzo et al.

This differential effect on diastolic pressure suggests that felypressin may have specific impacts on peripheral vascular resistance that should be considered when used in patients with cardiovascular conditions.

Cardiac Effects and Baroreflex Response

Felypressin has been shown to induce bradycardia similar to that seen with vasopressin, an effect that appears to be mediated by V1 receptors and can be blocked by V1 antagonists . This bradycardic effect, coupled with its pressor activity, contributes to what researchers have termed a high "baroreflex gain" (BG).

Studies in animal models have shown that felypressin enhances the ratio of change in heart rate to change in mean arterial pressure (-ΔHR/ΔMAP), suggesting it promotes a strong baroreflex response that helps buffer arterial pressure variations . This characteristic may be beneficial in preventing excessive blood pressure fluctuations during dental procedures.

Safe Dosage in Hypertensive Patients

For patients with essential hypertension, establishing safe dosage guidelines is particularly important. A study investigating hemodynamic changes in hypertensive patients found that significant increases in blood pressure and decreases in cardiac function (measured by 1/pre-ejection period²) occurred at felypressin concentrations of 0.13 IU/mL and above .

Based on these findings, researchers suggested that the clinically safe dosage of felypressin for patients with essential hypertension is approximately 0.18 IU . This recommendation helps guide clinical practice for this special population.

Comparative Pharmacology

Comparison with Vasopressin

Research comparing the cardiovascular effects of felypressin and vasopressin has found qualitative and quantitative similarities, confirming their pharmacological relationship . Both compounds induce arterial pressure enhancement only at high doses, bradycardia, and demonstrate a high relationship between bradycardia and arterial pressure changes.

Comparison with Epinephrine

Epinephrine (adrenaline) has been the traditional vasoconstrictor of choice for local anesthetics, but felypressin offers a distinct pharmacological profile with specific advantages in certain clinical scenarios.

Table 3: Comparison of Felypressin and Epinephrine as Vasoconstrictors

FeatureFelypressinEpinephrine
Receptor TargetV1 receptorsα and β adrenergic receptors
Pressor EffectModerate, only at high dosesPotent, even at low doses
Effect on Heart RateBradycardiaVariable (can cause tachycardia)
Risk of ArrhythmiasLowerHigher
Metabolic EffectsMinimalCan cause hyperglycemia
Use in Patients with Cardiovascular DiseaseOften preferredUse with caution

This comparison highlights why felypressin may be preferred for patients with certain cardiovascular conditions, particularly those who might be sensitive to the arrhythmogenic potential of epinephrine .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator